N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features both furan and benzofuran moieties These structures are known for their aromatic properties and are commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene . The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective for the preparation of amides and esters containing furan rings . This method offers advantages such as reduced reaction times and improved yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium ferricyanide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The furan and benzofuran rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)furan-2-carboxamide: Similar structure but with a pyridine ring instead of a benzofuran ring.
N-(furan-2-ylmethyl)furan-2-carboxamide: Contains two furan rings instead of a furan and benzofuran ring.
Uniqueness
N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide is unique due to the presence of both furan and benzofuran rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-15(13-7-4-8-20-13)10-17-16(18)14-9-11-5-2-3-6-12(11)21-14/h2-9,15H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYSOWJYRFDSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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